4-Propoxyvaleric acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-propoxypentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-6-11-7(2)4-5-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
WCZXZRXRXBAMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Propoxyvaleric Acid
Historical Perspectives on 4-Propoxyvaleric Acid Synthesis
Historically, the synthesis of alkoxyalkanoic acids like this compound would have relied on well-established, multi-step reactions. The Williamson ether synthesis, developed by Alexander Williamson in the mid-19th century, stands as a foundational method for forming the crucial ether linkage. britannica.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org
In the context of this compound, a hypothetical historical synthesis could involve the following steps:
Halogenation of a Valeric Acid Derivative: A suitable starting material, such as γ-valerolactone or a 4-halovaleric acid ester, would be required.
Formation of a Propoxide: Propanol would be deprotonated using a strong base, such as sodium metal, to form sodium propoxide.
Nucleophilic Substitution: The sodium propoxide would then react with the halogenated valeric acid derivative via an SN2 mechanism to form the propoxy ether linkage.
Hydrolysis: Finally, if an ester was used as the starting material, a hydrolysis step would be necessary to yield the final this compound.
This classical approach, while effective, often involves the use of stoichiometric reagents and can generate significant salt waste, aspects that are addressed by more contemporary methods.
Contemporary Synthetic Routes for this compound
Modern synthetic strategies for this compound and related 4-alkoxypentanoic acids have shifted towards more efficient and atom-economical processes, often starting from readily available bio-based feedstocks like levulinic acid.
Esterification Reactions for this compound Precursors
A key contemporary route to this compound involves the initial esterification of levulinic acid. Levulinic acid, a platform chemical derivable from lignocellulosic biomass, can be esterified with an alcohol to form an alkyl levulinate. mdpi.comproakademia.eu This ester then serves as a precursor for subsequent transformations.
The esterification can be catalyzed by various acids. For instance, mesoporous stannosilicates (SnMCM-41) have been shown to be effective catalysts for the esterification of levulinic acid with different alcohols, including propanol. acs.org The reaction is typically carried out at elevated temperatures, and the catalyst's acidic properties are crucial for achieving high conversion rates. acs.org
Following the esterification of levulinic acid to form propyl levulinate, a subsequent reduction of the ketone group and etherification would be required to arrive at this compound. A more direct approach that combines these steps is the reductive etherification of levulinic acid itself.
Hydrolysis and Carboxylation Approaches to this compound
A direct synthesis of this compound has been documented via the hydrolysis of a more complex ester, ethyl 4-propoxy-2-ethoxycarbonylvalerate. In this method, the ester is treated with a strong base, such as potassium hydroxide, to saponify the ester groups, followed by acidification to yield the carboxylic acid.
Another conceptual approach involves the carboxylation of a suitable organometallic precursor. This would entail the formation of a Grignard or organolithium reagent from a 4-propoxy-substituted alkyl halide, which would then be reacted with carbon dioxide to introduce the carboxylic acid functionality. This method, while a staple in organic synthesis for forming carboxylic acids, is often sensitive to functional groups present in the substrate.
Novel Catalyst Systems in this compound Synthesis
The most significant advances in the synthesis of 4-alkoxypentanoic acids have been in the development of novel catalyst systems for the reductive etherification of levulinic acid. This one-pot reaction combines the reduction of the ketone and the etherification with an alcohol, in this case, propanol.
Bifunctional catalysts, possessing both metal sites for hydrogenation and acid sites for etherification, are particularly effective. Palladium on carbon (Pd/C) has been identified as a highly active catalyst for this transformation. csic.es The process can be performed under hydrogen pressure and at elevated temperatures. csic.esthieme-connect.de Other catalyst systems that have been explored for related reductive etherifications include:
Platinum on carbon (Pt/C): Effective at ambient hydrogen pressure. thieme-connect.de
Ruthenium-based complexes: Cationic Ru-H complexes have been shown to catalyze reductive etherification in aqueous solutions. acs.orgorganic-chemistry.org
Iridium complexes: These have also been investigated for transfer hydrogenation and reductive amination, which share mechanistic similarities with reductive etherification. rsc.org
Lewis acids: Systems like Yb(OTf)₃ have been used to catalyze reductive etherification using silanes as the reducing agent. researchgate.net
The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired 4-alkoxypentanoic acid.
Stereoselective Synthesis of this compound Enantiomers
The structure of this compound contains a stereocenter at the fourth carbon. As such, it can exist as a pair of enantiomers, (R)-4-propoxyvaleric acid and (S)-4-propoxyvaleric acid. The stereoselective synthesis of a single enantiomer is of significant interest, as the biological and physical properties of enantiomers can differ. epo.org
While specific studies on the stereoselective synthesis of this compound are not widely reported, general principles of asymmetric synthesis can be applied. wikipedia.org Key strategies include:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. harvard.eduresearchgate.net For example, a chiral auxiliary attached to a levulinate-type precursor could guide the stereoselective reduction of the ketone, which could then be etherified.
Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in a reaction. In the context of reductive etherification, a chiral ligand coordinated to a metal catalyst (e.g., Rhodium, Iridium, or Ruthenium) could favor the formation of one enantiomer over the other. rsc.org
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This approach, known as kinetic resolution, or dynamic kinetic resolution if combined with in-situ racemization of the starting material, is a powerful tool in asymmetric synthesis. princeton.edu
The stereoselective construction of related cyclic ethers via reductive etherification has been demonstrated, suggesting that similar strategies could be adapted for the synthesis of enantiomerically enriched this compound. nih.gov
Green Chemistry Principles in this compound Production Research
The production of chemicals from renewable feedstocks like levulinic acid aligns well with the principles of green chemistry. The synthesis of this compound via reductive etherification of levulinic acid offers several advantages from a green chemistry perspective:
Use of Renewable Feedstocks: Levulinic acid is a biomass-derived platform chemical, reducing the reliance on fossil fuels. proakademia.euacs.org
Atom Economy: Reductive etherification, in principle, can be a highly atom-economical reaction, especially when using molecular hydrogen as the reductant, as the main byproduct is water. researchgate.net
Catalysis: The use of catalytic, rather than stoichiometric, reagents minimizes waste generation. biofueljournal.com Heterogeneous catalysts are particularly advantageous as they can be more easily separated from the reaction mixture and recycled. biofueljournal.com
Safer Solvents: Research into conducting these reactions in greener solvents, such as water or supercritical fluids, is an active area of investigation. proakademia.euacs.org
The efficiency of a chemical process from a green chemistry standpoint can be quantified using metrics such as the E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of product, and atom economy. biofueljournal.comswst.org The goal is to design synthetic routes with low E-factors and high atom economy. The catalytic conversion of levulinic acid to valuable derivatives, including 4-alkoxypentanoic acids, is a prime example of the chemical industry's move towards more sustainable practices. mdpi.com
Derivatization and Analog Design in 4 Propoxyvaleric Acid Research
Synthesis of 4-Propoxyvaleric Acid Derivatives
The synthesis of derivatives is a fundamental approach to understanding how different chemical groups influence the activity of the parent molecule. By systematically adding or changing functional groups on the this compound scaffold, researchers can probe interactions with biological targets. These syntheses typically rely on well-established and robust reactions in organic chemistry. nih.gov
The introduction of alkyl and aryl groups at various positions on the this compound backbone can significantly impact its lipophilicity, steric profile, and metabolic stability. Standard synthetic methodologies can be employed to achieve these substitutions. For instance, α-alkylation or α-arylation of the carboxylic acid can be accomplished by first converting the acid to an ester, such as a tert-butyl ester, to facilitate the formation of an enolate. organic-chemistry.org This enolate can then react with various alkyl or aryl halides.
Palladium-catalyzed cross-coupling reactions are particularly powerful for creating aryl-substituted derivatives. organic-chemistry.org For example, an α-bromo derivative of a 4-propoxyvaleric ester could be coupled with a range of arylboronic acids (Suzuki coupling) or arylstannanes (Stille coupling) to introduce diverse aromatic systems.
Table 1: Examples of Synthetic Pathways for Alkyl and Aryl Substitution
| Position of Substitution | Reagent Type | General Reaction | Resulting Structure |
| α-carbon (C2) | Alkyl Halide (R-X) | Enolate alkylation of a 4-propoxyvalerate ester | 2-Alkyl-4-propoxyvaleric acid |
| α-carbon (C2) | Aryl Halide (Ar-X) | Palladium-catalyzed α-arylation of a 4-propoxyvalerate ester | 2-Aryl-4-propoxyvaleric acid |
| β-carbon (C3) | Organocuprate (R₂CuLi) | Michael addition to an α,β-unsaturated 4-propoxyvalerate precursor | 3-Alkyl-4-propoxyvaleric acid |
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry, as they are present in a vast number of pharmaceuticals. openmedicinalchemistryjournal.comtezu.ernet.in Incorporating heterocyclic moieties into the this compound structure can introduce new hydrogen bonding capabilities, modulate polarity, and create specific interactions with biological targets. nih.gov
One of the most direct methods for introducing a heterocycle is through amide bond formation between the carboxylic acid of this compound and an amino-functionalized heterocycle. This reaction is typically mediated by standard coupling reagents such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Alternatively, the propoxy group could be replaced with a heterocycle-containing alkoxy group during the initial synthesis.
Table 2: Common Heterocyclic Moieties for Derivatization
| Heterocycle Class | Example | Potential Attachment Point |
| Five-membered | Pyrrolidine, Thiazole, Imidazole | Amide linkage via the carboxylic acid |
| Six-membered | Piperidine, Pyridine, Morpholine | Amide linkage via the carboxylic acid |
| Fused-ring | Indole, Benzimidazole, Quinoline | Amide linkage via the carboxylic acid |
Scaffold Modification Strategies based on this compound
Scaffold modification involves more profound changes to the core structure of this compound than simple substitutions. These strategies aim to explore new chemical space and identify entirely new pharmacophores while retaining some key features of the original molecule. Such modifications can include altering the length of the carbon chain, changing the nature of the ether linkage, or replacing the carboxylic acid with a bioisostere.
Key strategies for scaffold modification include:
Chain Homologation/Dehomologation: Synthesizing analogs with shorter (e.g., 4-propoxybutanoic acid) or longer (e.g., 4-propoxyhexanoic acid) carbon backbones to determine the optimal chain length.
Isosteric Replacement: Replacing the ether oxygen with sulfur (to form a thioether) or a nitrogen atom (to form an amine) can significantly alter electronic properties and hydrogen bonding potential.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a site of metabolic liability and can contribute to poor cell permeability. Replacing it with a bioisostere, such as a tetrazole or a hydroxamic acid, can improve the compound's drug-like properties while maintaining the necessary acidic or hydrogen-bonding interactions.
Introduction of Rigidity: Incorporating double bonds or small rings into the valeric acid backbone can restrict conformational flexibility. This can lead to higher affinity for a target by locking the molecule into its bioactive conformation.
Methodologies for Library Synthesis of this compound Analogues
To efficiently explore the structure-activity relationships around this compound, the synthesis of a large number of analogs in a systematic manner is required. Parallel library synthesis is an important tool that enables the rapid creation of multiple, closely related compounds. nih.gov This approach relies on using a common chemical intermediate that can be reacted with a diverse set of building blocks in parallel.
For a this compound library, a common starting material like γ-valerolactone can be used. The lactone can be opened by a variety of alcohols (R-OH) to generate a library of 4-alkoxyvaleric esters. These esters can then be hydrolyzed to the corresponding carboxylic acids. Alternatively, this compound itself can be used as the common scaffold and reacted with a library of diverse amines or alcohols to generate libraries of amides or esters, respectively. The use of robust and high-yielding reactions is critical for the success of library synthesis.
Table 3: Illustrative Parallel Library Synthesis Plan
| Scaffold | Building Block Set (Reagent Library) | Reaction Type | Resulting Analog Library |
| 4-Hydroxyvaleric acid methyl ester | Library of alkyl halides (e.g., propyl bromide, butyl iodide, benzyl (B1604629) chloride) | Williamson Ether Synthesis | Library of 4-alkoxyvaleric esters |
| This compound | Library of primary and secondary amines (e.g., piperidine, morpholine, aniline) | Amide Coupling | Library of 4-propoxyvaleramides |
| This compound | Library of alcohols (e.g., ethanol, isopropanol, phenol) | Fischer Esterification | Library of 4-propoxyvalerate esters |
Advanced Analytical Techniques for 4 Propoxyvaleric Acid
Chromatographic Separations of 4-Propoxyvaleric Acid and its Metabolites
Chromatographic techniques are fundamental for the separation of this compound from complex matrices and for the resolution of its metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized, with chiral chromatography being essential for enantiomeric separations.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of organic acids, including valeric acid and its derivatives. semanticscholar.orglongdom.org A reversed-phase HPLC method is typically suitable for the separation and quantification of this compound.
The separation is commonly achieved on a C18 column, which is effective for retaining and separating medium-chain fatty acids. hplc.eujournalsarjnp.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net To ensure the carboxylic acid is in its protonated form and to achieve good peak shape, the mobile phase is acidified, often with orthophosphoric acid or another suitable acid. longdom.orgsdiarticle4.com Detection is typically performed using a UV detector at a low wavelength, around 210-220 nm, where the carboxyl group exhibits absorbance. longdom.orgjournalsarjnp.com For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov In some cases, derivatization with a UV-absorbing agent like 2-nitrophenylhydrazine (B1229437) can be employed to improve detection. jst.go.jp
Table 1: Illustrative HPLC-UV Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) journalsarjnp.com |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) longdom.org |
| Flow Rate | 1.0 mL/min journalsarjnp.com |
| Column Temperature | 30-40 °C longdom.org |
| Injection Volume | 10-20 µL longdom.org |
| Detection | UV at 210 nm longdom.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com Due to the polarity and relatively low volatility of carboxylic acids, derivatization is often a necessary step to improve their chromatographic behavior for GC analysis. shimadzu.comusherbrooke.ca This process converts the polar carboxylic acid into a more volatile ester or silyl (B83357) derivative. usherbrooke.ca A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). usherbrooke.ca
The derivatized sample is then injected into the GC system, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, which provides both identification based on the mass spectrum and quantification. shimadzu.com GC-MS offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte and its metabolites in various biological matrices. shimadzu.comresearchgate.net
Table 2: Representative GC-MS Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS usherbrooke.ca |
| Column | Fused silica (B1680970) capillary column with a dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) researchgate.net |
| Injector Temperature | 250 °C researchgate.net |
| Oven Program | Initial temp 50-80°C, ramped to 250-300°C shimadzu.comresearchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Scan mode or Selected Ion Monitoring (SIM) |
This compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers. Since enantiomers often exhibit different biological and pharmacological activities, their separation and quantification are crucial. libretexts.org Enantioselective chromatography is the most widely used method for this purpose. chimia.ch
The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edu For acidic compounds like this compound, several types of CSPs are effective. These include:
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are broadly applicable and operate based on interactions like hydrogen bonding and dipole-dipole interactions. nih.govresearchgate.net
Macrocyclic glycopeptide-based CSPs: Chiral selectors like vancomycin (B549263) are effective for separating a wide range of chiral molecules, including amino acids and other acidic compounds, through a combination of hydrogen bonding, ionic, and steric interactions. nih.gov
Anion-exchanger CSPs: These phases, often based on quinine (B1679958) or quinidine (B1679956) alkaloids, are specifically designed for the enantioseparation of acidic compounds through ionic interactions. chiraltech.com
The choice of mobile phase is critical and depends on the type of CSP used. It can range from normal-phase eluents (e.g., hexane/isopropanol) to reversed-phase or polar organic mobile phases. nih.govchiraltech.com
Table 3: Potential Chiral Stationary Phases (CSPs) for this compound Enantioseparation
| CSP Type | Chiral Selector Example | Potential Interaction Mechanism |
|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π stacking, dipole-dipole interactions nih.gov |
| Macrocyclic Glycopeptide | Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation nih.gov |
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. aocs.org For this compound, both ¹H and ¹³C NMR provide critical information.
In the ¹H NMR spectrum, the acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. libretexts.org The protons on the carbon adjacent to the carbonyl group (C2) are expected to resonate around 2.2-2.6 ppm. libretexts.org The methine proton at C4, which is attached to the carbon bearing the propoxy group, would be shifted downfield by the ether oxygen. Other protons in the alkyl chain and the propoxy group would appear in the aliphatic region with characteristic chemical shifts and coupling patterns.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is typically observed in the 170-180 ppm range. bhu.ac.in The carbon atom bonded to the ether oxygen (C4) would resonate in the 60-80 ppm region. oregonstate.edu The other carbons of the valeric acid chain and the propoxy group would appear at higher fields (more upfield). oregonstate.edu
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | broad singlet |
| -CH(O-)- | 3.5 - 4.0 | multiplet |
| -O-CH₂- | 3.3 - 3.6 | triplet |
| -CH₂-COOH | 2.2 - 2.6 | multiplet |
| Other -CH₂- | 1.4 - 1.8 | multiplet |
| -CH₃ (propoxy) | 0.9 - 1.0 | triplet |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 170 - 180 |
| -CH(O-)- | 75 - 85 |
| -O-CH₂- | 65 - 75 |
| -CH₂-COOH | 30 - 40 |
| Other -CH₂- | 20 - 35 |
| -CH₃ (propoxy) | ~10 |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. libretexts.org For this compound (molar mass = 160.21 g/mol ), the molecular ion peak (M⁺) may be observed, although it can be weak for aliphatic carboxylic acids. miamioh.edu
The fragmentation of this compound under electron ionization (EI) is expected to follow patterns characteristic of both carboxylic acids and ethers. libretexts.orgmiamioh.edu Key fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the hydroxyl radical (-OH, M-17) or the carboxyl group (-COOH, M-45). libretexts.org
Ether Cleavage: The C-O bond of the ether can cleave, leading to the loss of a propoxy radical (-OCH₂CH₂CH₃, M-59) or a propyl radical (-CH₂CH₂CH₃, M-43). Cleavage of the C-C bond alpha to the ether oxygen is also a common fragmentation pathway for ethers. youtube.com
McLafferty Rearrangement: If a gamma-hydrogen is present relative to the carbonyl group, a characteristic rearrangement can occur, leading to the loss of a neutral alkene molecule.
Table 6: Predicted Mass Fragments for this compound in EI-MS
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 160 | [C₈H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 117 | [M - C₃H₇]⁺ | Alpha-cleavage at ether |
| 115 | [M - COOH]⁺ | Loss of carboxyl group |
| 101 | [M - C₃H₇O]⁺ | Loss of propoxy radical |
| 87 | [CH(CH₃)COOH]⁺ | Cleavage of C3-C4 bond |
| 73 | [CH₂CH₂COOH]⁺ | Rearrangement and cleavage |
| 45 | [COOH]⁺ | Carboxyl group fragment |
Infrared and UV-Vis Spectroscopy for this compound Fingerprinting
Spectroscopic techniques are powerful tools for obtaining a unique "fingerprint" of a molecule, providing information about its functional groups and electronic structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the functional groups present in this compound. The key characteristic absorptions are associated with the carboxylic acid and the ether linkage. The IR spectrum of a carboxylic acid is dominated by two main features: a very broad O-H stretching absorption and a sharp, strong C=O (carbonyl) stretching absorption. libretexts.org
For this compound, the spectral features can be predicted based on data from similar molecules like valeric acid. aip.orgresearchgate.net
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which is characteristic of carboxylic acids in their dimeric form in the liquid or solid state. spectroscopyonline.com
C-H Stretch: Sharp peaks from the aliphatic propyl and valeric acid chains will be visible, typically overlapping with the broad O-H band, around 2870-2990 cm⁻¹. libretexts.org
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group is anticipated around 1710 cm⁻¹ for the hydrogen-bonded dimer, though it can appear as high as 1760 cm⁻¹ for the monomeric form. jove.comyoutube.com
C-O Stretch: The spectrum will also feature C-O stretching vibrations. One from the carboxylic acid group is expected around 1210-1320 cm⁻¹, and another from the propoxy ether group will likely appear in the 1000–1300 cm⁻¹ region. aip.org
The combination of these peaks provides a unique fingerprint for this compound, allowing for its identification.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H (Carboxylic Acid) | Stretch | 2500–3300 | Strong | Very Broad |
| C-H (Aliphatic) | Stretch | 2870–2990 | Medium | Sharp |
| C=O (Carboxylic Acid) | Stretch | ~1710 | Strong | Sharp |
| C-O (Carboxylic Acid) | Stretch | 1210–1320 | Medium | |
| C-O (Ether) | Stretch | 1000–1300 | Medium |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Carboxylic acids that lack extensive conjugation typically exhibit a weak absorption band at lower wavelengths. libretexts.orgjove.com For this compound, which is a saturated carboxylic acid, the primary absorption is due to the n→π* transition of the carbonyl group's non-bonding electrons. jove.comlibretexts.org This transition is expected to result in a weak absorption band with a maximum wavelength (λmax) in the range of 200–215 nm. jove.comresearchgate.net This low wavelength and weak molar absorptivity make direct UV-Vis detection in complex matrices challenging without derivatization.
Electrophoretic Methods for this compound Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for the analysis of small organic acids like this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the ion's charge-to-size ratio. researchgate.net
For short-chain fatty acids (SCFAs), CE with indirect UV detection is a common approach. nih.govrsc.org Since this compound lacks a strong chromophore, direct UV detection is not sensitive. In indirect detection, a chromophoric compound is added to the background electrolyte. When the non-absorbing analyte displaces the chromophore, a decrease in absorbance is detected as a negative peak. rsc.org
A typical CE method for this compound would involve:
Capillary: A fused-silica capillary.
Background Electrolyte: An electrolyte containing a chromophore with high molar absorptivity and mobility matched to the analyte, such as benzoate (B1203000) or adenosine (B11128) monophosphate. nih.govrsc.org The pH of the electrolyte is crucial and is typically buffered to ensure the carboxylic acid is fully deprotonated and carries a negative charge.
Separation Voltage: A high voltage is applied across the capillary to drive the separation.
Detection: Indirect UV detection at a wavelength corresponding to the maximum absorbance of the background electrolyte's chromophore.
This method offers rapid analysis times and is well-suited for separating isomeric compounds if complexing agents like cyclodextrins are added to the electrolyte. rsc.org A study on the determination of SCFAs in mice feces by CE demonstrated good linearity (r² > 0.98), recovery (74.1% to 109.8%), and precision (RSD < 10%), highlighting the suitability of the technique for complex samples. scielo.brscielo.br
Hyphenated Techniques in this compound Detection
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly relevant for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for detecting volatile compounds like fatty acids. mdpi.com However, the polarity and low volatility of carboxylic acids often necessitate a derivatization step to convert them into more volatile esters or silyl ethers before GC analysis. For this compound, derivatization to its methyl or ethyl ester would be a common strategy.
The GC-MS analysis would proceed as follows:
Derivatization: The carboxylic acid group is converted into an ester.
Injection: The derivatized sample is injected into the GC, where it is vaporized.
Separation: The components are separated on a capillary column based on their boiling points and interactions with the stationary phase.
Detection: The separated components enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly effective for analyzing less volatile and more polar compounds, making it suitable for short-chain fatty acids. mdpi.com While direct analysis is possible, derivatization is often employed to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency. nih.gov
A common derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group. shimadzu.comlipidmaps.org The resulting derivative is more amenable to reversed-phase LC and shows enhanced signal in negative ion electrospray ionization (ESI) MS. An LC-MS/MS method using this approach provides high sensitivity and specificity. shimadzu.comlipidmaps.org
A typical LC-MS/MS workflow for this compound would include:
Sample Preparation & Derivatization: Extraction of the analyte followed by reaction with a derivatizing agent like 3-NPH.
Chromatographic Separation: Separation of the derivatized analyte from other matrix components using a reversed-phase HPLC or UHPLC column.
Mass Spectrometric Detection: Detection using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the derivatized this compound and monitoring for a specific product ion, which provides excellent selectivity and sensitivity.
Method Validation and Robustness in this compound Quantification
Validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. ich.orgfda.gov According to the International Council for Harmonisation (ICH) guideline Q2(R1), a quantitative method for this compound must be validated for several key parameters. ich.orggmp-compliance.orgfda.gov
Method Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing blank and spiked samples to show a lack of interference at the retention time of the analyte.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standards and performing a linear regression of concentration versus response. A correlation coefficient (r²) of >0.99 is generally desired.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovered is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Interactive Data Table: Key Validation Parameters for a Hypothetical HPLC Method for this compound
| Parameter | Acceptance Criteria Example |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (RSD%) | ≤ 2.0% |
| Intermediate Precision (RSD%) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.comchromatographytoday.com It provides an indication of the method's reliability during normal usage. chromatographytoday.com For an HPLC method, robustness testing would involve intentionally varying parameters such as: chromatographytoday.comsepscience.comchromatographytoday.com
Mobile phase composition (e.g., ±2% variation in organic solvent)
Mobile phase pH (e.g., ±0.2 units)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±10%)
Different column lots or manufacturers
The effect of these variations on critical method responses, such as peak retention time, resolution, and analyte quantification, is evaluated to identify which parameters must be most tightly controlled. sepscience.comyoutube.com
Biochemical and Cellular Interaction Studies of 4 Propoxyvaleric Acid
Enzyme Modulation by 4-Propoxyvaleric Acid
Investigation of Gamma-Aminobutyric Acid Transaminase (GABA-T) Interaction with this compound
Gamma-aminobutyric acid transaminase (GABA-T) is a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. nih.govwikipedia.org This enzyme facilitates the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate. wikipedia.org The modulation of GABA-T activity can significantly impact GABA levels in the brain.
Studies have shown that certain branched-chain fatty acids can act as competitive inhibitors of GABA-T. nih.gov This inhibition leads to an increase in brain GABA concentrations. The interaction of this compound, an analog of valproic acid, with GABA-T is of significant interest in understanding its mechanism of action. Valproic acid and its derivatives are known to influence GABAergic neurotransmission, partly through their effects on GABA metabolism. The inhibition of GABA-T by these compounds contributes to elevated GABA levels, which is thought to be a key factor in their therapeutic effects.
Interactive Data Table: GABA-T Interaction with Valproic Acid Analogs
| Compound | Type of Inhibition | Effect on Brain GABA Levels |
| Valproic Acid | Competitive | Increase |
| This compound | Competitive (putative) | Increase (putative) |
| Other branched-chain fatty acids | Competitive | Increase nih.gov |
Analysis of Succinic Semialdehyde Dehydrogenase (SSADH) Modulation by this compound
Succinic semialdehyde dehydrogenase (SSADH) is the subsequent enzyme in the GABA degradation pathway, responsible for oxidizing succinic semialdehyde to succinic acid, which then enters the Krebs cycle. embopress.orgnih.gov A deficiency in SSADH leads to a rare metabolic disorder characterized by the accumulation of GABA and gamma-hydroxybutyric acid (GHB) in the brain. nih.govmdpi.comssadh.netnih.gov
Effects of this compound on Cytochrome P450 Enzymes
The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, plays a crucial role in the metabolism of a wide array of xenobiotics, including approximately 70-80% of all clinically used drugs. openanesthesia.org These enzymes are involved in Phase I metabolic reactions such as oxidation, reduction, and hydrolysis. openanesthesia.org The induction or inhibition of CYP450 enzymes can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered therapeutic agents. openanesthesia.orgcriver.com
Valproic acid is a known inhibitor of certain CYP450 isoforms. This inhibition can lead to decreased metabolism and consequently, increased concentrations of other drugs that are substrates for these enzymes. Given its structural similarity, this compound is also investigated for its potential to interact with and modulate the activity of CYP450 enzymes. The primary isoforms of interest include CYP2C9, CYP2C19, and CYP3A4, which are responsible for the metabolism of a large number of drugs.
Interactive Data Table: Known Effects of Valproate on CYP450 Isoforms
| CYP450 Isoform | Effect of Valproic Acid | Potential Effect of this compound |
| CYP2C9 | Inhibition | Inhibition (putative) |
| CYP2C19 | Inhibition | Inhibition (putative) |
| CYP2D6 | Weak Inhibition | Weak Inhibition (putative) |
| CYP3A4 | Inhibition | Inhibition (putative) |
Interaction with Other Metabolic Enzymes (e.g., α-Ketoglutarate Dehydrogenase Complex)
The α-ketoglutarate dehydrogenase complex (KGDHC) is a key regulatory enzyme in the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. mdpi.comyoutube.com Valproic acid and its metabolites have been shown to inhibit KGDHC. nih.govnih.gov This inhibition can lead to a reduction in the flux of substrates through the citric acid cycle. nih.govnih.gov
One of the consequences of reduced KGDHC activity is a potential increase in the metabolic flux towards GABA synthesis, as α-ketoglutarate is a precursor for glutamate, which is then converted to GABA. nih.govnih.gov The interaction of this compound with KGDHC is therefore a significant area of investigation to understand its broader metabolic effects and its influence on neurotransmitter synthesis. The inhibition of this enzyme complex by derivatives of valproic acid may contribute to both its therapeutic and potential toxic effects. nih.govnih.gov
Cellular Pathway Perturbations by this compound
Influence of this compound on Astrocyte Morphology and Function
Astrocytes are abundant glial cells in the central nervous system that play a vital role in brain homeostasis, including providing structural and metabolic support to neurons, and regulating synaptic transmission. researchgate.net The morphology of astrocytes is highly dynamic and can be altered by various physiological and pathological conditions. nih.gov
Valproic acid has been shown to induce changes in the nuclear morphology of astrocytes, leading to an increase in nuclear size and a more irregular shape over time. biorxiv.org These morphological changes are believed to be a reflection of underlying chromatin reorganization induced by the compound. biorxiv.org Furthermore, studies have indicated that astrocytes exposed to valproic acid can impair the formation of inhibitory synapses. nih.gov This effect appears to be specific to GABAergic synapses, as excitatory synapse formation remains unaffected. nih.gov
Effects on Glial Cell Activity and Intercellular Communication
There is a lack of published research specifically investigating the effects of this compound on glial cell activity and intercellular communication. Glial cells, including astrocytes, oligodendrocytes, and microglia, are crucial for supporting neuronal function and homeostasis in the central nervous system. mdpi.comnih.gov Fatty acids and their derivatives can influence glial cell functions such as neuroinflammation and structural support. mdpi.com For instance, the related compound, valproic acid, has been shown to stimulate the proliferation of glial precursors in developing rat brains. nih.gov However, no such studies focusing on this compound could be identified.
Intercellular communication, a vital process for coordinating cellular behavior in multicellular organisms, can be mediated by diffusing chemical signals. nih.govnih.gov While there are general studies on how oxidative agents can influence gap junctional intercellular communication, specific research detailing how this compound modulates these pathways is absent from the current scientific literature. researchgate.net
Impact on Gene Expression and Chromatin Remodeling (e.g., Histone Deacetylase Inhibition)
No direct studies on the impact of this compound on gene expression and chromatin remodeling have been found. Valproic acid, a structural analog, is a known inhibitor of histone deacetylases (HDACs). nih.govnih.gov HDAC inhibitors can alter gene expression by increasing the acetylation of histones, which leads to a more open chromatin structure, thereby influencing transcription. nih.govyoutube.com VPA has been shown to influence the expression of genes involved in various pathways, including those related to hyperglycemia-induced complement and coagulation. nih.gov It can also selectively induce the proteasomal degradation of HDAC2. nih.gov
Chromatin remodeling complexes, such as SWR1, play a crucial role in regulating gene expression by altering nucleosome composition. nih.govmdpi.com These complexes can be targeted by various molecules to modulate gene transcription. mdpi.com However, the specific interaction of this compound with these complexes or its broader effects on gene expression and chromatin structure remain uninvestigated in published literature.
Modulation of Ion Channel Activity by this compound
There is no specific information available regarding the modulation of ion channel activity by this compound. Ion channels, such as acid-sensing ion channels (ASICs), are crucial for various physiological processes, including pain perception and neuronal signaling. nih.govnih.gov These channels are activated by changes in extracellular pH and can be modulated by various small molecules. nih.gov For example, weak acids can activate and sensitize TRPV3 channels, another type of ion channel. mdpi.com While propofol (B549288) has been shown to inhibit proton-gated currents in dorsal root ganglion neurons by interacting with ASICs, and tetraalkylammonium ions can also modulate ASIC activity, no such data exists for this compound. nih.govmdpi.com
Receptor Binding Affinity Studies for this compound
A comprehensive search of scientific databases yielded no studies on the receptor binding affinity of this compound. Receptor binding affinity is a critical parameter in pharmacology, quantifying how strongly a ligand binds to a receptor. nih.gov Computational methods like molecular docking are often used to predict the binding affinity of novel compounds to specific receptors, such as the mu opioid receptor for fentanyl analogs. plos.org Experimental studies have also been conducted to determine the binding sites of compounds like propofol on receptors such as the GABAA receptor. nih.gov Despite the availability of these methodologies, no such research has been published for this compound.
Chemical Biology Approaches to this compound Mechanisms
No studies employing chemical biology approaches to elucidate the mechanisms of action of this compound have been reported in the literature. Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. frontiersin.orgchemrxiv.org These approaches are valuable for identifying the molecular targets of small molecules and understanding their downstream effects. frontiersin.orgnih.gov While chemical biology has been applied to a wide range of research areas, from studying 4-Hydroxyphenylpyruvate Dioxygenase inhibitors to developing synthetic biology systems, its application to investigate this compound has not been documented. nih.govresearchgate.net
Metabolic Fate and Pathways of 4 Propoxyvaleric Acid
In Vitro Metabolic Studies of 4-Propoxyvaleric Acid
In vitro systems, such as liver microsomes and hepatocytes, provide a foundational understanding of a compound's metabolic fate. admescope.com These assays are designed to identify primary metabolic pathways, determine the rate of metabolism, and identify the enzymes responsible for the compound's transformation. admescope.comsolvobiotech.com
Incubation of this compound with liver microsomes and hepatocytes from various species (e.g., human, rat, mouse, dog) is a standard approach to investigate its metabolic stability and profile. nih.govnih.gov Liver microsomes are a subcellular fraction containing a high concentration of Phase I cytochrome P450 (CYP) enzymes and some Phase II UDP-glucuronosyltransferase (UGT) enzymes. thermofisher.com Hepatocytes, being intact liver cells, contain the full spectrum of both Phase I and Phase II metabolic enzymes and provide a more comprehensive picture of hepatic metabolism. admescope.comsolvobiotech.com
In typical experiments, this compound is incubated with either microsomes or hepatocytes in a buffered solution at 37°C. solvobiotech.com For microsomal studies, cofactors are required to support enzymatic activity. Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is added to facilitate CYP-mediated oxidative reactions, while uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is necessary for glucuronidation reactions catalyzed by UGTs. solvobiotech.comthermofisher.com The rate of disappearance of the parent compound over time is measured to calculate in vitro clearance and half-life, which are key indicators of metabolic stability. mdpi.com
| Parameter | Microsomal Assay Conditions | Hepatocyte Assay Conditions |
|---|---|---|
| Enzyme Source | Pooled Liver Microsomes (Human, Rat) | Cryopreserved Hepatocytes (Human, Rat) |
| Protein/Cell Concentration | 0.5 - 1.0 mg/mL | 0.5 - 1.0 million cells/mL |
| Compound Concentration | 1 µM | 1 µM |
| Incubation Temperature | 37°C | 37°C |
| Time Points | 0, 15, 30, 60, 90 minutes | 0, 30, 60, 120, 240 minutes |
| Required Cofactors | NADPH, UDPGA, Alamethicin (for UGTs) | None (endogenously present) |
Following incubation, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate, identify, and quantify the metabolites formed. frontiersin.orgnih.gov Based on the structure of this compound, several metabolic transformations can be predicted. Phase I metabolism likely involves oxidation at various positions on the molecule. Phase II metabolism would primarily involve the conjugation of the carboxylic acid group.
Potential metabolites identified in vitro include:
Hydroxylated Metabolites: CYP-mediated hydroxylation can occur on the propyl chain (ω-1, ω-2 hydroxylation) or on the valeric acid backbone.
Carboxylic Acid Metabolites: Further oxidation of hydroxylated metabolites can lead to the formation of carboxylic acids.
Glucuronide Conjugates: The carboxylic acid moiety of this compound is a substrate for UGT enzymes, leading to the formation of an acyl glucuronide, a major pathway for clearing compounds with carboxylic acid groups. nih.govwikipedia.org
| Metabolite ID | Proposed Structure/Modification | Metabolic Pathway | Primary System of Observation |
|---|---|---|---|
| M1 | 4-(2-Hydroxypropoxy)valeric acid | Phase I: Oxidation (CYP) | Microsomes, Hepatocytes |
| M2 | 4-(3-Hydroxypropoxy)valeric acid | Phase I: Oxidation (CYP) | Microsomes, Hepatocytes |
| M3 | 3-Hydroxy-4-propoxyvaleric acid | Phase I: Oxidation (CYP) | Microsomes, Hepatocytes |
| M4 | This compound glucuronide | Phase II: Glucuronidation (UGT) | Microsomes (+UDPGA), Hepatocytes |
In Vivo Metabolic Pathway Elucidation in Non-Human Models
In vivo studies in animal models, such as rats or dogs, are essential to confirm and expand upon in vitro findings, providing a complete picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
The valeric acid portion of the molecule, being a five-carbon fatty acid, is a potential substrate for the β-oxidation pathway. nih.gov This catabolic process occurs within the mitochondria and systematically shortens the fatty acid chain. aocs.orgmicrobenotes.com For an odd-chain fatty acid like valeric acid, β-oxidation proceeds by cleaving two-carbon units in the form of acetyl-CoA until a final three-carbon unit, propionyl-CoA, remains. nih.govlibretexts.org The acetyl-CoA can then enter the citric acid cycle for energy production. microbenotes.com The presence of the propoxy group at the 4-position may influence the efficiency and progression of this pathway, potentially requiring initial modifications before β-oxidation can commence.
Conjugation reactions represent a critical detoxification and elimination pathway. nih.gov Glucuronidation is a major Phase II metabolic route for compounds containing carboxylic acid functional groups. nih.govtaylorandfrancis.com In vivo, the carboxylic acid of this compound can be enzymatically linked to glucuronic acid by UGTs, which are highly expressed in the liver. wikipedia.org This process forms a highly water-soluble 4-Propoxyvaleryl-glucuronide conjugate that can be efficiently eliminated from the body via urine or bile. nih.govtaylorandfrancis.com Other potential, though likely minor, conjugation pathways could include conjugation with amino acids such as glycine (B1666218) or taurine.
Metabolic shunts are alternative pathways that can become significant if the primary metabolic routes are saturated or inhibited. For this compound, ω-oxidation of the terminal methyl group on the propoxy side chain could serve as an alternative initial step, creating a new site for further metabolism. The breakdown of the ether linkage is another potential, though generally less common, metabolic route. Incomplete β-oxidation can lead to the formation of shorter-chain fatty acid by-products. The study of unique metabolites in urine and plasma can help elucidate these secondary or shunt pathways. nih.govnwu.ac.za
Therefore, it is not possible to provide the requested article section on "Comparative Metabolic Studies of this compound and Related Compounds" with detailed research findings and data tables as no such information appears to be available in the public domain.
Similarly, a table of all compound names mentioned in the article cannot be generated as no related compounds were identified in the context of metabolic studies of this compound.
Computational Chemistry and Structure Activity Relationship Sar of 4 Propoxyvaleric Acid
Molecular Docking Studies of 4-Propoxyvaleric Acid with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a docking score, which can help in identifying potential molecular targets and understanding the basis of a molecule's biological activity. nih.govd-nb.info
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, studies on similar short-chain fatty acids and their derivatives provide insights into its potential biological targets. For instance, valeric acid and its analogues have been identified as inhibitors of histone deacetylases (HDACs). nih.govnih.gov Molecular docking simulations of aryl-valproic acid derivatives with HDAC8 have revealed key interactions, such as hydrogen bonds and π-π stacking, that are crucial for their inhibitory activity. nih.gov It is plausible that this compound could also interact with the active site of HDAC enzymes, where the carboxylic acid group could chelate the zinc ion present in the active site, a common binding mode for many HDAC inhibitors.
The general workflow for a molecular docking study of this compound would involve:
Preparation of the Ligand: Generation of the 3D structure of this compound and optimization of its geometry.
Selection and Preparation of the Receptor: Identification of potential protein targets (e.g., HDACs) and preparation of their 3D structures from databases like the Protein Data Bank (PDB). This includes removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: Using software like AutoDock or Chimera to place the ligand into the defined binding site of the receptor and calculate the binding affinity. nih.gov
Analysis of Results: Visualization of the binding poses and analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein. mdpi.com
Such studies could elucidate the molecular basis for any observed biological activity of this compound and guide the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orgnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts in drug discovery. fiveable.mewikipedia.orgnih.gov
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a series of this compound analogues, a wide range of descriptors would be calculated, falling into several categories:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, Wiener index), constitutional descriptors, and counts of specific functional groups.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric properties (e.g., molecular surface area, volume) and spatial descriptors.
Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and electronic properties (e.g., dipole moment, polarizability).
The selection of relevant descriptors is a critical step in building a robust QSAR model. Techniques such as correlation analysis and principal component analysis are often used to reduce the dimensionality of the descriptor space and select a subset of descriptors that are most correlated with the biological activity.
For derivatives of valproic acid, studies have shown the importance of descriptors related to molecular shape, branching, and electronic properties in determining their biological activity. nih.govresearchgate.net
Table 1: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |
| Topological | Wiener Index, Randic Connectivity Index | Molecular branching and connectivity |
| Geometric | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Electronic | Dipole Moment, Polarizability | Distribution of electrons in the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed biological activities of the this compound derivatives. nih.gov Various statistical methods can be employed for this purpose:
Multiple Linear Regression (MLR): A linear method that establishes a direct relationship between the descriptors and the activity.
Partial Least Squares (PLS): A technique suitable for handling a large number of correlated descriptors.
Machine Learning Methods: Non-linear approaches such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture more complex relationships between structure and activity. nih.gov
The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability. nih.govnih.gov This is typically done through:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or leave-n-out) are used to assess the model's robustness and predictive ability on the training set of compounds.
External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model development) is evaluated. This is considered the most stringent test of a QSAR model's predictive power.
Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE) are used to assess the goodness-of-fit and predictive performance of the model. A robust and validated QSAR model for this compound derivatives could be a valuable tool for in silico screening and the design of new compounds with improved biological activities.
Quantum Chemical Calculations for this compound Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, geometry, and reactivity of molecules. nih.govmdpi.comchemrxiv.org These methods can be used to study the intrinsic properties of this compound and predict its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgnih.gov
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com
LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis can provide information about:
Reactive Sites: The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For a carboxylic acid, the oxygen atoms of the carboxyl group are expected to have a significant contribution to the HOMO, making them susceptible to electrophilic attack, while the carbonyl carbon is a likely site for nucleophilic attack due to its contribution to the LUMO.
Reaction Mechanisms: By analyzing the symmetry and overlap of the frontier orbitals of reacting molecules, it is possible to predict the feasibility and stereochemical outcome of chemical reactions.
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity. |
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. deeporigin.comavogadro.cclibretexts.org It is generated by calculating the electrostatic potential on the electron density surface of the molecule. deeporigin.comwuxiapptec.com The ESP map is color-coded to indicate regions of different electrostatic potential:
Red: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These areas typically correspond to lone pairs of electrons on electronegative atoms.
Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are often found around hydrogen atoms bonded to electronegative atoms.
Green/Yellow: Regions of neutral electrostatic potential.
For this compound, an ESP map would likely show:
Negative Potential (Red): Around the oxygen atoms of the carboxyl group, indicating their nucleophilic character and ability to participate in hydrogen bonding as acceptors.
Positive Potential (Blue): Around the acidic hydrogen of the carboxyl group, highlighting its electrophilic character and propensity to be donated as a proton. This is also indicative of its ability to act as a hydrogen bond donor.
ESP maps are valuable tools for understanding and predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand interactions, which are fundamental to biological activity. deeporigin.comnih.gov They can also be used to predict sites of protonation and deprotonation, providing insights into the acidity of the molecule. wuxiapptec.com
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved behavior of molecules, providing a detailed picture of their motion and interactions at an atomic level. For this compound, MD simulations can be employed to understand its dynamic behavior within complex biological environments, such as its interaction with protein targets or its passage through cellular membranes.
These simulations could model the conformational changes of this compound as it approaches and binds to a biological receptor. By calculating the interaction energies between the ligand and the protein's amino acid residues, researchers can identify the key forces driving the binding event. Furthermore, MD simulations can elucidate the role of surrounding water molecules in mediating these interactions, providing a comprehensive view of the binding process in a physiological context.
Another critical application is the study of membrane permeation. Simulations can model this compound's journey across a lipid bilayer, the primary component of cell membranes. By determining the free energy profile associated with this transit, it is possible to predict the compound's ability to passively diffuse into cells, a crucial factor for its bioavailability and mechanism of action.
The data derived from these simulations are quantitative and can be presented in detailed tables to summarize key findings.
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Target Protein
| Simulation Parameter | Predicted Value | Significance |
| Binding Free Energy (ΔG_bind) | -9.2 kcal/mol | Indicates a strong and spontaneous binding affinity to the hypothetical target protein. |
| Root Mean Square Deviation (RMSD) | 1.5 Å | Suggests that the compound maintains a stable conformation within the binding pocket over the simulation time. |
| Key Interacting Residues | Asp-125, Tyr-340, Arg-292 | Identifies specific amino acids crucial for anchoring the compound in the active site through hydrogen bonds and hydrophobic interactions. |
| Solvent Accessible Surface Area (SASA) Change | -50 Ų | A significant decrease upon binding indicates the compound is well-buried within the protein, shielded from the aqueous environment. |
Note: The data presented in this table are hypothetical and serve to illustrate the type of results that can be obtained from molecular dynamics simulations. No specific experimental or simulation data for this compound were found in the public domain.
In Silico Predictions of Metabolic Transformations for this compound
In silico metabolic prediction utilizes computational algorithms and extensive databases of metabolic reactions to forecast the biotransformation of a chemical compound. These predictive tools are invaluable in early-stage drug discovery for identifying potential metabolites, which may have their own biological activity or toxicity.
For this compound, in silico models would analyze its structure to identify sites susceptible to metabolic attack by various enzyme systems in the body, primarily the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs). Based on its chemical features—a carboxylic acid and a propoxy ether group—several metabolic pathways can be predicted.
The most probable metabolic transformations include:
O-depropylation: Cleavage of the ether bond to yield 4-hydroxyvaleric acid and propanal.
Hydroxylation: Addition of a hydroxyl group to the propyl chain, leading to various hydroxylated isomers.
Glucuronidation: Conjugation of the carboxylic acid group with glucuronic acid, a common pathway for increasing water solubility and facilitating excretion.
These predictions help in designing subsequent in vitro and in vivo metabolism studies and in identifying potential drug-drug interactions if the compound is metabolized by polymorphic enzymes like certain CYPs.
Interactive Data Table: Predicted Metabolic Profile of this compound
| Predicted Metabolite | Metabolic Reaction | Primary Enzyme Family Predicted |
| 4-hydroxyvaleric acid | O-depropylation | Cytochrome P450 (e.g., CYP2C9, CYP3A4) |
| (ω-1)-Hydroxy-4-propoxyvaleric acid | Propyl chain hydroxylation | Cytochrome P450 (e.g., CYP2D6) |
| This compound acyl-glucuronide | Glucuronidation | UDP-glucuronosyltransferase (e.g., UGT1A1, UGT2B7) |
Note: The metabolic pathways and enzymes listed are based on theoretical predictions from the chemical structure of this compound. These predictions require experimental verification.
Mechanistic in Vivo Investigations in Non Human Models
Animal Model Selection for 4-Propoxyvaleric Acid Mechanistic Research
The choice of an animal model is a critical step in designing in vivo mechanistic studies. The selection depends on the specific biological pathways being investigated and the conservation of these pathways between the model organism and humans.
Rodent models, such as mice and rats, are frequently employed in neurobiological research due to the significant anatomical and physiological similarities of their central nervous system (CNS) to that of humans. Valeric acid and other short-chain fatty acids (SCFAs) have been shown to cross the blood-brain barrier and exert neuroactive properties. nih.govamegroups.org Therefore, rodent models are well-suited for exploring the neurobiological pathways affected by this compound.
Studies on related compounds like valeric acid have utilized rodent models to investigate neuroprotective effects in conditions such as Parkinson's disease by assessing the preservation of dopaminergic neurons and the reduction of oxidative stress. metwarebio.com Furthermore, the impact of SCFAs on neuroinflammation and the modulation of microglial activation are key areas of investigation in rodent models. amegroups.org In the context of early life development, mice have been used to study how alterations in SCFA levels can affect cognitive function and nervous system development. amegroups.org
Table 1: Examples of Rodent Models in SCFA and Valeric Acid Research
| Rodent Model | Area of Investigation | Key Findings/Observations | Reference |
|---|---|---|---|
| Mice | Neuroprotection in Parkinson's Disease models | Preservation of dopaminergic neurons, reduction of oxidative stress and neuroinflammation. | metwarebio.com |
| Rats | Histological effects of valproic acid on uterine and ovarian cells | Induction of apoptosis and degenerative effects. | nih.gov |
| Mice | Effects of early life antibiotic-induced dysbiosis on brain development | Reduced SCFAs correlated with impaired cognitive function and aberrant expression of brain functional cell proteins. | amegroups.org |
| Mice | Protection against radiation-induced injury | Improved survival, preservation of thymus and spleen integrity, and maintenance of gastrointestinal tract structure. | metwarebio.commetabolon.com |
Invertebrate models, such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans), offer several advantages for toxicological and mechanistic studies, including short lifecycles, genetic tractability, and the conservation of many fundamental biological pathways with vertebrates. nih.govacs.org These models are particularly useful for high-throughput screening and for investigating conserved processes like metabolic pathways, stress responses, and basic neuronal functions. nih.govfrontiersin.org
Experimental Design for In Vivo Mechanistic Studies with this compound
A robust experimental design is crucial for obtaining reliable and reproducible data from in vivo mechanistic studies. This includes controlled administration of the compound, systematic sample collection, and the selection of appropriate analytical endpoints.
The route and method of administration of this compound in in vivo studies need to be carefully considered to ensure consistent and measurable exposure. Common administration routes for related compounds in rodent studies include oral gavage and intravenous infusion. nih.govresearchgate.net The choice of administration route can influence the pharmacokinetic and pharmacodynamic profile of the compound.
Following administration, a systematic approach to sample collection is necessary to analyze mechanistic biomarkers. This can involve the collection of blood, urine, feces, and various tissues at different time points. researchgate.net For neurobiological studies, brain tissue would be a primary sample for analysis. researchgate.net Techniques such as stable isotope dilution can be employed to quantify the in vivo production and distribution of SCFAs and their derivatives. nih.gov
Histological and morphological analyses are essential for examining the effects of a compound on tissue structure and integrity. These analyses can reveal cellular changes, tissue damage, and other pathological alterations. For instance, studies on valproic acid in rats have utilized staining protocols like TUNEL to assess apoptosis and electron microscopy to observe ultrastructural changes in uterine and ovarian cells. nih.gov
In the context of this compound, histological examination of target organs identified through toxicological screening would be a key component of mechanistic studies. For example, if preliminary data suggests gastrointestinal effects, histological analysis of the stomach and intestines would be warranted to look for signs of inflammation, ulceration, or changes in mucosal integrity, similar to studies conducted with valerian extract. researchgate.net
To elucidate the molecular mechanisms of this compound, a range of molecular and biochemical endpoints can be assessed. Given that valeric acid and other SCFAs are known to act as histone deacetylase (HDAC) inhibitors and can activate G-protein coupled receptors (GPCRs), these would be important targets for investigation. nih.govfrontiersin.orgmdpi.com
Experimental approaches could include measuring changes in gene expression of key target genes, assessing the levels of pro-inflammatory cytokines, and evaluating the activation of specific signaling pathways like the NF-κB and MAPK pathways. mdpi.comnih.gov The analysis of post-translational modifications, such as short-chain fatty acylation of proteins, could also provide insights into the compound's mechanism of action. researchgate.net
Table 2: Potential Molecular and Biochemical Endpoints for this compound Research
| Endpoint Category | Specific Endpoint | Rationale/Relevance | Reference |
|---|---|---|---|
| Epigenetic Regulation | Histone Deacetylase (HDAC) Inhibition | SCFAs are known to inhibit HDACs, leading to changes in gene expression. | frontiersin.orgmdpi.com |
| Cell Signaling | Activation of G-Protein Coupled Receptors (GPCRs) | SCFAs can act as ligands for GPCRs, initiating various signaling cascades. | nih.govmdpi.com |
| Inflammatory Response | Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | To assess the pro- or anti-inflammatory effects of the compound. | metwarebio.com |
| Signal Transduction | Activation of NF-κB and MAPK pathways | These pathways are often modulated by SCFAs and are involved in inflammation and cell proliferation. | mdpi.comnih.gov |
| Post-Translational Modifications | Protein Acylation | To identify protein targets of short-chain fatty acylation. | researchgate.net |
Advanced Imaging Techniques in this compound In Vivo Studies
An extensive search of scientific literature and research databases did not yield any specific studies that have utilized advanced imaging techniques, such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), or Magnetic Resonance Imaging (MRI), for in vivo investigations of this compound in non-human models.
While advanced imaging modalities are powerful tools for the non-invasive, real-time tracking and quantification of compounds in living organisms, there is currently no publicly available research demonstrating their application to this compound. nih.govresearchgate.netnih.govnih.gov These techniques often require the synthesis of radiolabeled or otherwise modified versions of the compound of interest to enable detection by the imaging system. nih.govmayfieldclinic.comradiopaedia.org
For instance, PET studies involve the use of positron-emitting radionuclides, and SPECT utilizes gamma-emitting isotopes to trace the distribution and pharmacokinetics of a molecule. mayfieldclinic.comradiopaedia.orgmayoclinic.org MRI can also be used to track specific molecules, sometimes through the use of contrast agents or specialized spectroscopic techniques. independent.co.uknih.govnih.gov The development and application of such imaging agents for a novel compound like this compound would represent a significant research endeavor.
Given the absence of specific data, no research findings or data tables related to the in vivo imaging of this compound can be presented. Future research may explore the use of these advanced imaging techniques to elucidate the in vivo behavior of this compound, which could provide valuable insights into its mechanisms of action and biodistribution in non-human models.
Q & A
Q. What experimental design considerations are critical for studying this compound’s metabolic pathways in vivo?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-labeled this compound) with LC-MS/MS to track metabolites. Control for interspecies variability (e.g., murine vs. human hepatocytes) and employ clustered data analysis to account for nested observations within subjects . Power analysis ensures adequate sample size to detect metabolic intermediates.
Q. How can computational modeling enhance the understanding of this compound’s interactions with enzymatic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like carboxylases. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes. Cross-reference with experimental inhibition assays (IC₅₀ measurements) to refine computational parameters .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Regular stability testing via accelerated aging studies (40°C/75% RH for 6 months) identifies optimal excipients (e.g., cyclodextrins) for formulation .
Q. How should researchers design controls to distinguish this compound’s effects from its metabolites in pharmacological studies?
- Methodological Answer : Use stable isotope-labeled analogs as internal standards in LC-MS. Include negative controls (e.g., propoxy chain-truncated analogs) and employ knockout models (e.g., CRISPR-modified enzymes) to isolate metabolic contributions .
Data Reporting and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
